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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in
chemotherapy and targeted agents, AML, particularly in older adults and in relapsed/refractory
settings, remains a significant clinical challenge. A key area of investigation in AML therapeutics
is the targeting of metabolic vulnerabilities within leukemia cells, especially the leukemia stem
cells (LSCs) that are often responsible for treatment resistance and relapse.[1][2] The
imipridone ONC213 has emerged as a promising therapeutic agent with a novel mechanism of
action that exploits the metabolic dependencies of AML cells.[3][4] This technical guide
provides an in-depth overview of the core mechanism of action of ONC213 in AML, supported
by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Targeting Mitochondrial
Metabolism

ONC213 exerts its anti-leukemic effects primarily by targeting a key enzyme in the
mitochondrial tricarboxylic acid (TCA) cycle: a-ketoglutarate dehydrogenase (a-KGDH).[3][4][5]
This action initiates a cascade of events that culminate in the selective apoptosis of AML cells,
including the resilient LSC population, while demonstrating minimal toxicity to normal
hematopoietic cells.[3][6]
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The central tenets of ONC213's mechanism of action are:

« Inhibition of a-Ketoglutarate Dehydrogenase (a-KGDH): ONC213 directly inhibits the activity
of a-KGDH, a critical enzyme in the TCA cycle responsible for converting a-ketoglutarate to
succinyl-CoA.[3][5] This inhibition leads to an accumulation of a-ketoglutarate and a
disruption of the TCA cycle.[3]

o Suppression of Oxidative Phosphorylation (OXPHOS): By disrupting the TCA cycle, ONC213
effectively suppresses mitochondrial respiration and oxidative phosphorylation (OXPHQOS),
the primary energy-generating process in many AML cells, particularly LSCs.[3][7][8]

 Induction of Mitochondrial Stress and the Integrated Stress Response (ISR): The impairment
of mitochondrial function triggers a state of mitochondrial stress.[3][9] This, in turn, activates
the Integrated Stress Response (ISR), a cellular stress pathway.[1][9] However, unlike some
other ISR activators, ONC213's induction of the ISR in AML cells appears to be independent
of CHOP activation.[1]

e Reduction of MCL-1 Expression: A crucial downstream consequence of ONC213-mediated
signaling is the reduced translation of the anti-apoptotic protein Myeloid Cell Leukemia 1
(MCL-1).[3][4][7] MCL-1 is a key resistance factor to BCL-2 inhibitors like venetoclax.[1][2]

 Induction of Apoptosis: The combination of metabolic collapse due to OXPHOS suppression
and the downregulation of the critical survival protein MCL-1 culminates in the induction of
apoptosis in AML cells.[3][5]

Notably, the mechanism of ONC213 is distinct from its predecessor, ONC201. ONC213 does
not induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) or its receptor
DR5, nor does it affect AKT phosphorylation, which are hallmarks of ONC201's activity.[10]
While ONC201's activity is linked to the mitochondrial protease ClpP, ONC213's primary
mechanism in AML cells appears to be ClpP-independent.[11]

Synergy with Venetoclax

A significant aspect of ONC213's therapeutic potential lies in its ability to synergize with the
BCL-2 inhibitor venetoclax.[1][2] Venetoclax resistance is often mediated by the upregulation of
other anti-apoptotic proteins, most notably MCL-1.[1] By reducing MCL-1 levels, ONC213
effectively re-sensitizes venetoclax-resistant AML cells to apoptosis.[1][2] This combination not
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only enhances the killing of bulk AML cells but also effectively targets the LSC population,
addressing a key driver of relapse.[1][2]

Data Presentation

. icity of : UL

Cell Line IC50 (nM)

MV4-11 91.7

OCI-AML3 626.0

MOLM-13 Not explicitly stated, but sensitive

THP1 Not explicitly stated, but intrinsically resistant to

venetoclax

Data extracted from studies where AML cell lines were treated with varying concentrations of
ONC213 for 72 hours, and viability was assessed using an MTT assay.[3][9]

In Vitro Cytotoxicity of ONC213 in Primary AML Patient

Samples
Parameter Value
Number of Samples 48
IC50 Range (nM) 106.0 - 2173.0
Median IC50 (nM) Not explicitly stated

Primary AML patient samples were treated with a range of ONC213 concentrations for 72
hours, with cell viability determined by MTT assay.[3]

Effects of ONC213 on AML Progenitor and Stem Cells
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Treatment Effect on Colony Formation

ONC213 (250 nM) Strong reduction in clonogenicity in some
n
primary AML samples

ONC213 (500 nM) Suppression of colony numbers to less than 5%
n
for all tested primary AML samples

Colony formation assays were conducted on primary AML patient samples treated with
ONC213 for 48 hours before being plated in methylcellulose.[3]

Experimental Protocols
Cell Viability Assay (MTT Assay)

o Cell Seeding: AML cell lines or primary patient cells are seeded in 96-well plates at a
predetermined density.

» Drug Treatment: Cells are treated with a range of concentrations of ONC213 or vehicle
control for 72 hours.

e MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and
incubated to allow for the formation of formazan crystals by metabolically active cells.

» Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g.,
DMSO).

» Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: The IC50 values are calculated using software such as GraphPad Prism.[3][9]

Apoptosis Assay (Annexin V/PI Staining)

o Cell Treatment: AML cells are treated with ONC213 or vehicle control for a specified period
(e.g., 48 hours).
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o Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended
in Annexin V binding buffer.

» Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium lodide (PI)
are added to the cells.

 Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed
phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI
to enter non-viable cells.

o Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between
viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin
V+/Pl+), and necrotic (Annexin V-/PI+) cells.[3]

Western Blotting

e Cell Lysis: Following treatment with ONC213, cells are lysed in a suitable lysis buffer
containing protease and phosphatase inhibitors.

e Protein Quantification: The protein concentration of the lysates is determined using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for
the proteins of interest (e.g., MCL-1, cleaved PARP, [3-actin).

e Secondary Antibody Incubation: After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.
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» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.[1][2]

Colony Formation Assay

o Cell Treatment: Primary AML patient samples are treated with ONC213 or vehicle for 48
hours.

e Plating in Methylcellulose: The treated cells are washed and plated in a methylcellulose-
based medium that supports the growth of hematopoietic colonies.

 Incubation: The plates are incubated for 10-14 days in a humidified incubator.

e Colony Enumeration: The number of colonies (AML-CFUSs) is counted under a microscope.

[3]L8]

Mitochondrial Respiration Analysis (Seahorse
Bioanalyzer)

¢ Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.
o Drug Treatment: Cells are treated with ONC213 for a specified duration.

o Assay Execution: The Seahorse bioanalyzer measures the oxygen consumption rate (OCR)
in real-time. A mitochondrial stress test is performed by sequentially injecting oligomycin,
FCCP, and a mixture of rotenone and antimycin A to determine key parameters of
mitochondrial function, including basal respiration, maximal respiration, and spare respiratory
capacity.[1][5]

Mandatory Visualizations
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Caption: Core mechanism of action of ONC213 in AML cells.

Inhibits

ReducLs expression

Inhibits

Apoptosis

Apoptotic Regulation in AML Cell

Synergistic
Induction of
Apoptosis

—_————

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13145634?utm_src=pdf-body-img
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synergistic interaction between ONC213 and Venetoclax.
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Caption: Experimental workflow for apoptosis analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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